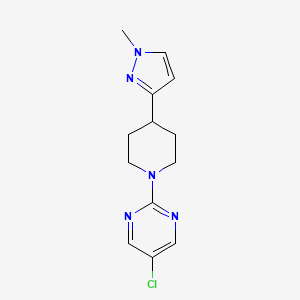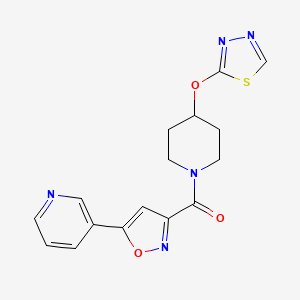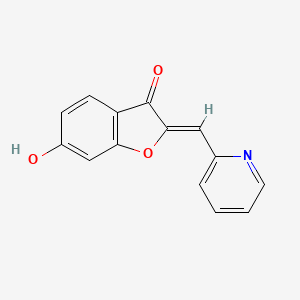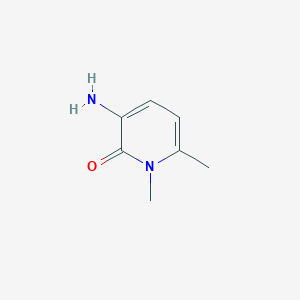![molecular formula C20H16N2OS2 B2473902 N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 392322-54-2](/img/structure/B2473902.png)
N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NATTP and is synthesized using specific methods.
Scientific Research Applications
Anti-inflammatory Applications
- A study synthesized and evaluated a series of compounds including N-(4-(2-aminothiazol-2-yl)phenyl-2-(6-methoxynaphthalene-2-yl)propanamide for potential anti-inflammatory effects. These compounds were screened for animal toxicity, analgesic, and anti-inflammatory studies, highlighting their potential use in anti-inflammatory applications (Thabet et al., 2011).
Antibacterial and Antifungal Applications
- Research involving the synthesis of N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide highlighted its potential as antibacterial and antifungal agents. The synthesized compounds showed promising antibacterial and anti-fungal activities in various tests (Zala et al., 2015).
Antimicrobial Activity
- Novel N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial activity. Some compounds exhibited notable activity against various bacteria and fungi, suggesting potential use in antimicrobial therapies (Evren et al., 2020).
Anticancer Activity
- A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives bearing various moieties, including naphthalene, explored their antioxidant and anticancer activities. Some compounds were found to be more cytotoxic against specific cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Corrosion Inhibition
- Research on quinoxaline derivatives, including compounds like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole, showed their effectiveness as corrosion inhibitors for mild steel in acidic medium. This highlights a potential application in materials science and engineering (Saraswat & Yadav, 2020).
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c23-18(12-13-24-15-7-2-1-3-8-15)22-20-21-17-11-10-14-6-4-5-9-16(14)19(17)25-20/h1-11H,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSDMULFQVPGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)




![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473827.png)



![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2473833.png)
![(2-bromophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2473834.png)
![2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B2473835.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)